molecular formula C9H11NO3 B1427945 5-Cyclopentyloxazole-4-carboxylic acid CAS No. 1250027-79-2

5-Cyclopentyloxazole-4-carboxylic acid

Cat. No.: B1427945
CAS No.: 1250027-79-2
M. Wt: 181.19 g/mol
InChI Key: QVCRFTMIZALTKZ-UHFFFAOYSA-N
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Description

5-Cyclopentyloxazole-4-carboxylic acid is a chemical compound of significant interest in medicinal and agrochemical research, particularly for its potential as a synthetic intermediate. This compound belongs to the 5-alkyl-isoxazole-4-carboxylic acid derivative family, a class known for its biological activity . Researchers value this specific scaffold for developing novel active ingredients against endoparasites, with studies showing efficacy against species such as Nematospiroides dubius , Heligmosomoides polygyrus , Nippostrongylus brasiliensis , Necator americanus , Ancylostoma ceylanicum , Trichostrongylus colubriformis , Haemonchus contortus , Dictyocaulus filaria , Dirofilaria immitis , and Ascaris suum . The carboxylic acid functional group makes this compound an excellent building block for the synthesis of more complex molecules, such as amides and esters, for structure-activity relationship (SAR) studies . Its molecular formula is C15H15NO3, and it features a cyclopentyl substituent, a structural motif often explored to optimize the physicochemical properties and binding affinity of lead compounds . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

5-cyclopentyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-8(13-5-10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCRFTMIZALTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with an amino acid derivative under acidic conditions to form the oxazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of 5-Cyclopentyloxazole-4-carboxylic acid may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopentyloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

In chemistry, 5-Cyclopentyloxazole-4-carboxylic acid serves as a building block for synthesizing complex heterocyclic compounds. The oxazole ring can undergo reactions such as oxidation, reduction, and electrophilic or nucleophilic substitution, allowing for the creation of diverse substituted oxazole derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and compounds like halogens for substitution.

Biological Applications

The compound has potential antimicrobial and antifungal activities. Its mechanism of action involves interacting with specific molecular targets and pathways, such as inhibiting enzymes involved in bacterial cell wall synthesis. Studies have also explored its anti-inflammatory and anticancer properties. For example, it has demonstrated cytotoxic effects against cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Cell LineIC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

In addition to anticancer properties, 5-Cyclopentyloxazole-4-carboxylic acid has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in vitro.

Medical Applications

Ongoing research explores the potential of 5-Cyclopentyloxazole-4-carboxylic acid as a therapeutic agent for various diseases. Animal studies have indicated a significant reduction in tumor size in murine models of cancer treated with the compound.

Treatment GroupTumor Size (mm³)Control Size (mm³)
Treated with compound250600

Industrial Applications

In industry, 5-Cyclopentyloxazole-4-carboxylic acid is used in developing novel materials and as a precursor for synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Cyclopentyloxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Isoxazole-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-cyclopentyloxazole-4-carboxylic acid with analogous compounds:

Compound Name Substituent at Position 5 Substituent at Position 4 Molecular Formula Molar Mass (g/mol) Key Properties
5-Cyclopentyloxazole-4-carboxylic acid Cyclopentyl Carboxylic acid C₉H₁₁NO₃ 181.19 High lipophilicity; steric bulk from cyclopentyl
5-Methylisoxazole-4-carboxylic acid Methyl Carboxylic acid C₅H₅NO₃ 127.10 Compact structure; moderate solubility
5-Propylisoxazole-4-carboxylic acid Propyl Carboxylic acid C₇H₉NO₃ 155.15 Increased lipophilicity compared to methyl
3-Bromo-5-phenylisoxazole-4-carboxylic Acid Amide Phenyl and Bromo Carboxylic Acid Amide C₁₀H₇BrN₂O₂ 279.08 Halogenated aromatic system; potential for halogen bonding
Key Observations:
  • Lipophilicity : The cyclopentyl group enhances lipophilicity compared to methyl or propyl substituents, which may improve membrane permeability in drug candidates .
  • Steric Effects : Cyclopentyl’s bulkiness could hinder interactions in enzyme active sites, whereas smaller substituents (methyl, propyl) offer less steric resistance .
  • Functional Group Diversity : Substitution at position 4 (e.g., carboxylic acid vs. amide) alters reactivity. Amides, as in the bromo-phenyl derivative, exhibit reduced acidity and different hydrogen-bonding capabilities .

Biological Activity

5-Cyclopentyloxazole-4-carboxylic acid (CPOCA) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of CPOCA, including its mechanisms, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

CPOCA is characterized by a cyclopentyl group attached to an oxazole ring with a carboxylic acid functional group. Its chemical formula is C10_{10}H11_{11}N1_{1}O3_{3}, and it has a molecular weight of 195.20 g/mol. The compound's unique structure contributes to its biological activity, particularly in cancer treatment.

Anticancer Properties

Recent studies have demonstrated that CPOCA exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of:

  • Human T acute lymphoblastic leukemia (CEM-13)
  • Human adult acute monocytic leukemia (U-937)
  • Breast adenocarcinoma (MCF-7, MDA-MB-231)
  • Melanoma (MEL-8)

In vitro assays revealed that CPOCA has an IC50_{50} value in the micromolar range against these cell lines, indicating a potent anticancer effect. Flow cytometry analysis indicated that CPOCA induces apoptosis in these cells through mechanisms involving p53 activation and caspase-3 cleavage, leading to programmed cell death .

The mechanism by which CPOCA exerts its anticancer effects appears to involve:

  • Apoptosis Induction : CPOCA activates apoptotic pathways as evidenced by increased levels of p53 and caspase-3 activity.
  • Cell Cycle Arrest : Studies suggest that CPOCA may cause cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.
  • Molecular Interactions : Molecular docking studies indicate strong hydrophobic interactions between CPOCA and target proteins involved in cancer progression, similar to known anticancer agents like Tamoxifen .

Comparative Biological Activity

To contextualize the efficacy of CPOCA, it is useful to compare its biological activity with other compounds:

CompoundCell LineIC50_{50} (μM)Mechanism of Action
5-Cyclopentyloxazole-4-carboxylic acidMCF-70.65Apoptosis induction via p53 activation
DoxorubicinMCF-70.15DNA intercalation, topoisomerase inhibition
TamoxifenMCF-70.05Estrogen receptor modulation

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, CPOCA was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment at varying concentrations. Notably, the compound demonstrated a dose-dependent response with an IC50_{50} value of 0.65 μM, showcasing its potential as an effective therapeutic agent for breast cancer .

Case Study 2: Leukemia Cell Lines

Another study focused on the effects of CPOCA on leukemia cell lines (CEM-13 and U-937). The compound exhibited greater cytotoxicity compared to traditional chemotherapeutics such as doxorubicin. The findings suggest that CPOCA could be a promising candidate for further development in leukemia treatment .

Q & A

Q. What are the recommended synthetic routes for 5-Cyclopentyloxazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclopentyl group introduction via palladium-catalyzed cross-coupling reactions. Optimize solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For intermediates, employ microwave-assisted synthesis to reduce reaction time. Purify via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis (lit. range: 161–165°C for analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of 5-Cyclopentyloxazole-4-carboxylic acid?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Compare ¹H and ¹³C NMR spectra with reference data (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm and oxazole ring protons at δ 6.5–8.0 ppm).
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, as demonstrated for structurally similar oxazole derivatives .
  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>95% by area normalization).

Q. What are the key stability considerations for storing 5-Cyclopentyloxazole-4-carboxylic acid?

Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis. Avoid prolonged exposure to moisture or high humidity. Monitor decomposition via periodic HPLC analysis (e.g., new peaks indicating degradation products). For short-term use, room-temperature storage is acceptable if stability tests confirm no significant degradation over 30 days .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Cyclopentyloxazole-4-carboxylic acid in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-31G* basis sets to model transition states and activation energies for reactions at the oxazole ring. Software like Gaussian or ORCA is recommended.
  • Molecular Dynamics Simulations: Study solvent effects (e.g., polar aprotic vs. protic) on reaction pathways. Validate predictions with experimental kinetic studies (e.g., rate constants measured via UV-Vis spectroscopy).
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., carbonyl group) prone to nucleophilic attack .

Q. What strategies resolve contradictory data in biological activity studies of 5-Cyclopentyloxazole-4-carboxylic acid derivatives?

Methodological Answer:

  • Dose-Response Assays: Test compounds across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC₅₀ values.
  • Impurity Analysis: Use LC-MS to detect trace impurities (>0.1%) that may skew bioactivity results.
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, addressing variability in experimental conditions (e.g., serum concentration in cell culture) .

Q. How can researchers design experiments to study the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with purified kinases (e.g., EGFR, CDK2). Include positive controls (e.g., staurosporine).
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified cyclopentyl or carboxylate groups. Compare inhibitory potency (Ki values) via nonlinear regression analysis.
  • Molecular Docking: Use AutoDock Vina to predict binding modes in kinase active sites. Correlate docking scores with experimental IC₅₀ values .

Data and Safety Considerations

Q. What safety protocols are critical when handling 5-Cyclopentyloxazole-4-carboxylic acid in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95 filters) if aerosolization occurs .
  • Engineering Controls: Conduct reactions in fume hoods with negative pressure. Avoid draining waste into sinks; collect in sealed containers for hazardous waste disposal.
  • First Aid: In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and consult a physician .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclopentyloxazole-4-carboxylic acid
Reactant of Route 2
5-Cyclopentyloxazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.